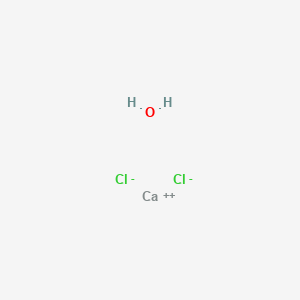

Calcium chloride monohydrate

Description

Properties

IUPAC Name |

calcium;dichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIFCOGYMQTQBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-04-8, 7774-34-7, 22691-02-7 | |

| Record name | Calcium chloride, dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10035-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium chloride, hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium chloride(CaCl2), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022691027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium chloride (CaCl2), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Preparation Methodologies for Calcium Chloride Monohydrate

Controlled Crystallization Techniques from Aqueous Solutions

The synthesis of calcium chloride monohydrate from aqueous solutions is a process governed by the principles of solution thermodynamics and crystallization kinetics. Precise control over experimental parameters is essential to selectively crystallize the monohydrate form over other hydrates or the anhydrous salt.

Influence of Concentration and Temperature on Crystallization Kinetics

The crystallization of calcium chloride from an aqueous solution is driven by supersaturation, which is a function of both solute concentration and temperature. nih.gov The solubility of calcium chloride is highly dependent on temperature; typically, solubility increases as temperature rises. thoughtco.comsciencenotes.org Therefore, a common method to induce crystallization is to prepare a saturated solution at an elevated temperature and then cool it.

The rate of crystallization is directly influenced by the degree of supersaturation. A higher initial concentration at a given temperature leads to a state of higher supersaturation upon cooling, which can increase the rate of crystal formation. nih.gov However, exceedingly high supersaturation can lead to rapid, uncontrolled nucleation, resulting in a large number of small crystals rather than the growth of larger, well-defined ones. Temperature also plays a crucial role in the kinetics; while lower temperatures are required to decrease solubility and achieve supersaturation, they also slow down the diffusion of ions in the solution, which can moderate the crystal growth rate. mdpi.comresearchgate.net The interplay between concentration and temperature is therefore critical in controlling the nucleation and growth phases to specifically target the formation of calcium chloride monohydrate.

Role of Evaporation and Cooling Profiles in Monohydrate Formation

The morphology and size of the resulting crystals are heavily influenced by the cooling and evaporation profiles employed during the crystallization process. sciencenotes.org The rate at which the solution is cooled and the solvent is evaporated determines the time available for crystal nucleation and growth.

Slow cooling and gradual evaporation profiles tend to produce larger and more well-defined crystals. sciencenotes.org This is because these conditions maintain a lower level of supersaturation for a longer period, favoring the growth of existing crystal nuclei over the formation of new ones. Conversely, rapid cooling can lead to a sudden, high degree of supersaturation, resulting in the rapid formation of many small, often needle-like, crystals. sciencenotes.org To produce calcium chloride monohydrate specifically, the cooling profile must be carefully managed to bring the solution into the temperature and concentration range where the monohydrate is the thermodynamically stable solid phase. Industrial processes may involve applying a hot, concentrated calcium chloride solution to a cooled surface, such as in flaking, to control the crystallization process. ebner-co.de

Table 1: Influence of Cooling Rate on Crystal Morphology

| Cooling Profile | Resulting Crystal Morphology |

|---|---|

| Slow Cooling and Evaporation | Larger, well-defined crystals |

| Quick Cooling | Many thin, needle-like crystals |

Data sourced from Science Notes, 2018. sciencenotes.org

Dehydration Pathways from Higher Hydrates

A primary industrial method for producing calcium chloride monohydrate involves the controlled thermal dehydration of its higher hydrates, namely calcium chloride dihydrate (CaCl₂·2H₂O) and calcium chloride hexahydrate (CaCl₂·6H₂O).

Thermal Dehydration of Calcium Chloride Dihydrate and Hexahydrate to Monohydrate

The removal of crystalline water from calcium chloride hydrates occurs in distinct, endothermic steps that can be controlled by temperature. imrjournal.inforesearchgate.net When calcium chloride dihydrate is heated, it releases one molecule of water to form the monohydrate. This transition is observed to begin at approximately 81°C. acs.org Further heating from room temperature to around 115°C results in a mixture of calcium chloride monohydrate and anhydrous calcium chloride. imrjournal.inforesearchgate.net

The dehydration of calcium chloride hexahydrate is a multi-step process. As the temperature increases, it sequentially loses water molecules. The complete dehydration to the anhydrous form is typically achieved at temperatures around 200°C. sft.asso.fr The formation of the monohydrate is an intermediate step in this pathway. The final dehydration of the monohydrate to anhydrous calcium chloride is completed at approximately 150°C. imrjournal.inforesearchgate.netresearchgate.net

Table 2: Key Thermal Dehydration Stages for Calcium Chloride Hydrates

| Starting Hydrate (B1144303) | Temperature | Resulting Product(s) |

|---|---|---|

| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | Begins at 81°C | Calcium Chloride Monohydrate (CaCl₂·H₂O) acs.org |

| Calcium Chloride Dihydrate (CaCl₂·2H₂O) | 25°C to 115°C | Mixture of CaCl₂·H₂O and Anhydrous CaCl₂ imrjournal.inforesearchgate.net |

| Calcium Chloride Monohydrate (CaCl₂·H₂O) | Completed at ~150°C | Anhydrous Calcium Chloride (CaCl₂) imrjournal.inforesearchgate.netresearchgate.net |

Kinetic and Thermodynamic Aspects of Dehydration Processes

The dehydration of calcium chloride hydrates is governed by both kinetic and thermodynamic factors. Thermodynamically, each dehydration step is an endothermic process, requiring energy input to break the bonds between the water molecules and the calcium chloride crystal lattice. imrjournal.inforesearchgate.net The stability of the different hydrate phases is dependent on both temperature and the partial pressure of water vapor in the surrounding environment. acs.org

Kinetically, the reaction pathway can be complex. For instance, the dehydration of the dihydrate to the anhydrate via the monohydrate intermediate is not a simple two-step reaction but is influenced by the physical and geometrical aspects of the solid-gas reaction. The water vapor pressure plays a critical role in the kinetics; studies have shown that the intermediate phase formed during the dehydration of the dihydrate depends on this pressure. Below 100 mbar of water vapor pressure, the monohydrate is the observed intermediate. At pressures above 100 mbar, a different intermediate, the tritohydrate (CaCl₂·1/3H₂O), may be formed. acs.org This demonstrates that controlling the atmosphere, in addition to temperature, is crucial for selectively producing calcium chloride monohydrate.

Green Chemistry Approaches in Monohydrate Production

In alignment with the principles of green chemistry, efforts are being made to develop more sustainable methods for producing calcium chloride. A significant area of focus is the substitution of raw materials from virgin sources with waste materials.

The traditional method for producing calcium chloride involves the reaction of hydrochloric acid with limestone (calcium carbonate). google.com While effective, this process relies on the mining of limestone, which can have significant environmental impacts. utp.edu.my

A greener alternative that has been explored is the use of waste cockle shells as the source of calcium carbonate. utp.edu.my Cockle shells are a common form of domestic waste, and their utilization in chemical production offers a dual benefit: it reduces solid waste destined for landfills and replaces the need for mined limestone. The process involves reacting the cleaned and crushed shells with hydrochloric acid, followed by concentration, crystallization, and drying steps to obtain the calcium chloride product. google.comutp.edu.my This approach represents a sustainable pathway that reduces reliance on finite resources and contributes to a more circular economy. utp.edu.my

Utilization of Byproducts and Waste Streams in Calcium Chloride Production

The synthesis of calcium chloride from industrial byproducts and waste streams represents a significant advancement in sustainable chemical manufacturing. This approach mitigates waste disposal issues and creates value from materials that would otherwise be discarded.

One of the most prominent sources of byproduct calcium chloride is the Solvay process , used for the production of sodium carbonate. chemicalbook.comwikipedia.org In this process, calcium chloride is generated in an aqueous solution as a primary byproduct. wikipedia.org This solution can be further processed through evaporation and crystallization to yield various hydrated forms of calcium chloride.

Various other industrial waste streams are also viable sources for calcium chloride production. For instance, wastewater from mining operations and flue gas cleaning in waste incineration plants can contain significant concentrations of calcium chloride. sepwin.ch Recovery from these streams not only provides a valuable product but also reduces the environmental burden of wastewater disposal. sepwin.ch

The following table provides examples of industrial processes that generate calcium chloride-containing waste streams suitable for recovery and processing.

| Waste Stream Source | Description of Waste Stream | Potential for Calcium Chloride Recovery |

| Solvay Process | Aqueous solution containing calcium chloride as a byproduct of sodium carbonate production. chemicalbook.comwikipedia.org | High potential for large-scale, continuous production. |

| Mining Operations | Wastewater containing dissolved mineral salts, including calcium chloride. sepwin.ch | Variable potential depending on the specific geology of the mining site. |

| Waste Incineration | Wastewater from flue gas cleaning processes. sepwin.ch | Moderate potential, contributing to waste management and resource recovery. |

| Epichlorhydrine Production | Purge streams from the manufacturing process. | A notable source where recovery processes can be implemented. |

The process of obtaining solid calcium chloride hydrates from these liquid byproducts typically involves concentration of the solution through evaporation, followed by crystallization and drying under controlled temperature conditions. The specific hydrate form, such as the monohydrate, is achieved by carefully managing the temperature during the final drying stage.

Sustainable Manufacturing Innovations and Process Optimization

Sustainable manufacturing of calcium chloride monohydrate is centered on minimizing energy consumption and maximizing process efficiency. Innovations in this area are crucial for reducing the environmental footprint of calcium chloride production.

The adoption of high-efficiency evaporation technologies is another key aspect of sustainable production. Mechanical Vapour Recompression (MVR) and Multiple Effect Evaporation (MEE) are two such technologies that offer substantial energy savings compared to traditional evaporation methods. sepwin.ch These systems work by reusing the latent heat of vaporization, thus lowering the consumption of primary energy sources. sepwin.ch

The formation of calcium chloride monohydrate specifically is achieved through precise control of the final dehydration step. The thermal dehydration of higher hydrates, such as calcium chloride dihydrate (CaCl₂·2H₂O), is a common method. By carefully controlling the temperature, specific hydrates can be targeted.

The table below outlines the temperature-dependent formation of different calcium chloride hydrates during thermal dehydration.

| Temperature Range | Predominant Hydrate Form | Process |

| 25 °C to 115 °C | Mixture of Calcium Chloride Monohydrate (CaCl₂·H₂O) and Anhydrous Calcium Chloride (CaCl₂) | First step of dehydration where crystalline water is removed from higher hydrates. imrjournal.inforesearchgate.net |

| ~81 °C | Calcium Chloride Monohydrate (CaCl₂·H₂O) | Formed upon heating calcium chloride dihydrate, releasing one mole of water. acs.org |

| ~150 °C | Anhydrous Calcium Chloride (CaCl₂) | Dehydration of the monohydrate is completed. imrjournal.inforesearchgate.net |

By maintaining the drying temperature within the range where the monohydrate is the stable form, manufacturers can selectively produce calcium chloride monohydrate. This level of process control is essential for meeting the specific requirements of various industrial applications while adhering to sustainable manufacturing principles.

Structural Elucidation and Crystallographic Analysis of Calcium Chloride Monohydrate

Advanced Diffraction Techniques

Diffraction methods are fundamental in determining the atomic arrangement within crystalline solids. High-temperature X-ray powder diffraction and single-crystal X-ray diffraction have provided significant insights into the structure of calcium chloride monohydrate and its relationship with other hydrated forms.

High-temperature X-ray powder diffraction (HT-XRPD) is a powerful technique for studying the structural changes in materials as a function of temperature. Studies on the dehydration of calcium chloride hydrates reveal a sequential loss of water molecules, with calcium chloride monohydrate often appearing as a key intermediate.

The dehydration process is not a simple, single-step event but involves the formation of various lower hydrates before reaching the anhydrous state. For instance, the structural rearrangement of calcium chloride during dehydration has been investigated by recording X-ray diffractograms at temperatures of 25, 115, 150, and 200 °C. imrjournal.inforesearchgate.netresearchgate.net At room temperature (25 °C), the common hydrated forms are primarily CaCl₂·4H₂O and CaCl₂·2H₂O (sinjarite). imrjournal.inforesearchgate.net

Upon heating, the removal of crystalline water occurs in distinct endothermic steps. imrjournal.inforesearchgate.net The transition from higher hydrates leads to the formation of a mixture of calcium chloride monohydrate (CaCl₂·H₂O) and anhydrous calcium chloride (CaCl₂) at approximately 115 °C. imrjournal.inforesearchgate.netresearchgate.netresearchgate.net At this temperature, the monohydrate is the dominant phase. researchgate.net Further heating to around 150 °C results in the complete dehydration of the monohydrate, yielding anhydrous CaCl₂. imrjournal.inforesearchgate.netresearchgate.net Research has shown that the specific intermediate phases formed during dehydration depend on the water vapor pressure; below 100 mbar, the dihydrate dehydrates to the monohydrate. acs.org

The composition of calcium chloride phases during a typical dehydration process is detailed in the table below. imrjournal.inforesearchgate.net

| Temperature (°C) | Phase Composition |

| 25 | CaCl₂·4H₂O (82%), CaCl₂·2H₂O (18%) |

| 115 | CaCl₂·H₂O (dominant), Anhydrous CaCl₂ (minor) |

| 150 | Anhydrous CaCl₂ (two different phases) |

| 200 | Anhydrous CaCl₂ (stable phase) |

It has been noted that the crystal system for most calcium chloride hydrates, including the monohydrate, is orthorhombic. researchgate.net These structural rearrangements are critical for understanding the dehydration mechanism and predicting the thermal behavior of calcium chloride. imrjournal.info

Single-crystal X-ray diffraction (SCXRD) provides precise information on the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles. carleton.edu While obtaining a single crystal of pure calcium chloride monohydrate can be challenging, studies on its complexes reveal detailed structural information.

For example, the analysis of coordination polymers involving calcium chloride and amino acids, such as valine, provides insight into the coordination environment of the calcium ion. In the complex CaCl₂(L-valine)₂(H₂O)₂, the formal composition includes two water molecules, but the principles of coordination are relevant. mdpi.com In such structures, the calcium cation's versatility in coordination is evident, and the water molecules play a direct role in the coordination sphere. mdpi.com The analysis of these complexes helps in understanding the stereochemistry and bonding characteristics that would be present in pure calcium chloride monohydrate.

| Parameter | Value (for CaCl₂(L-valine)₂(H₂O)₂ Polymorph 1a) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.2961(3) |

| b (Å) | 14.5165(4) |

| c (Å) | 7.2173(2) |

| β (°) | 108.356(1) |

| Volume (ų) | 923.33(5) |

Data from a study on a calcium chloride-valine-water complex, illustrating the type of detailed structural information obtained from SCXRD. mdpi.com

Spectroscopic Investigations of Hydration States

Spectroscopic techniques probe the energy levels of molecules and provide information about bonding, structure, and dynamics. Vibrational and nuclear magnetic resonance spectroscopies are particularly useful for characterizing the state of water in hydrated salts.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is highly sensitive to the local environment of water molecules. The frequencies of the O-H stretching and H-O-H bending vibrations are indicative of the strength of hydrogen bonding and the coordination to the metal cation.

FTIR-ATR (Attenuated Total Reflection) studies of the dehydration of calcium chloride confirm the results obtained from X-ray diffraction. imrjournal.inforesearchgate.net The spectra recorded at different temperatures show the progressive removal of crystalline water. imrjournal.info Typical IR vibration bands for water are observed at 25 °C and 100 °C, while their absence at 150 °C and 200 °C confirms the complete dehydration of the sample. imrjournal.inforesearchgate.net

The characteristic vibrational bands for water in calcium chloride hydrates include:

O-H stretching: A broad band in the 3500–3400 cm⁻¹ region. researchgate.net

Combination band: A band around 2134 cm⁻¹. imrjournal.info

H-O-H bending (ν₂): A peak around 1639 cm⁻¹. imrjournal.inforesearchgate.net

The position of the bending mode is indicative of the metal-oxygen interaction strength. usra.edu

Raman spectroscopy is also a powerful tool for identifying different hydrated phases of calcium chloride. researchgate.net The spectra of various hydrates (CaCl₂·nH₂O where n=0, 2, 4, 6) show distinct features in both the water vibrational region (stretching and bending modes) and the low-frequency region (libration modes). usra.edu Bands in the 400-500 cm⁻¹ range are often assigned to the libration (rocking or twisting) motions of the coordinated water molecules. usra.edu The number and position of these bands provide a fingerprint for each hydration state, allowing for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic environment of atomic nuclei, providing detailed information about structure and dynamics in both solid and solution states. Solid-state NMR (SSNMR) is particularly effective for characterizing the different hydration states of calcium chloride.

Studies using ³⁵Cl SSNMR on anhydrous CaCl₂, CaCl₂·2H₂O, and CaCl₂·6H₂O demonstrate the high sensitivity of NMR parameters to the degree of hydration. cdnsciencepub.com Key parameters such as the nuclear quadrupole coupling constant and the isotropic chemical shift of chlorine change significantly with the number of water molecules in the crystal lattice. cdnsciencepub.com For example, the isotropic chemical shift has been shown to decrease as the level of hydration increases. cdnsciencepub.com

Although direct experimental SSNMR data for calcium chloride monohydrate is not widely reported, the established methodology for other hydrates shows its potential. By combining experimental SSNMR with quantum chemical calculations, such as the Gauge-Including Projector-Augmented Wave (GIPAW) method, it is possible to refine crystal structures, including the positions of hydrogen atoms, and to gain a deeper understanding of the electronic structure and bonding within the hydrate (B1144303). cdnsciencepub.com Such an approach could be used to precisely characterize the local environment of Ca, Cl, and H atoms in the monohydrate form.

Phase Transitions and Polymorphism

Calcium chloride is known to form a variety of stable hydrated crystalline phases, a phenomenon known as polymorphism. acs.org The known crystalline forms include the anhydrate (CaCl₂), monohydrate (CaCl₂·H₂O), dihydrate (CaCl₂·2H₂O), three polymorphs of the tetrahydrate (α, β, and γ forms), and the hexahydrate (CaCl₂·6H₂O). acs.org

The transitions between these phases are governed by temperature and water vapor pressure. Calcium chloride monohydrate is a key intermediate in the hydration-dehydration cycle. acs.org Thermogravimetric analysis (TGA) can be used to distinguish the monohydrate from other hydrates, as it exhibits a characteristic dehydration profile.

The dehydration of the dihydrate (CaCl₂·2H₂O) proceeds to the monohydrate under certain conditions before forming the anhydrous salt. acs.org Similarly, during the hydration of anhydrous CaCl₂, the monohydrate can form as a transient phase before converting to higher hydrates. The stability and formation pathways are complex and can be path-dependent, meaning the sequence of phases observed during hydration may differ from that observed during dehydration. acs.org Understanding these transitions is essential for applications such as thermochemical energy storage, which rely on the reversibility of the hydration/dehydration cycles.

Hydration and Deliquescence Behavior of Calcium Chloride Hydrates

Calcium chloride and its hydrates are well-known for their hygroscopic and deliquescent properties, meaning they readily attract and absorb moisture from the atmosphere, eventually dissolving in the absorbed water to form a liquid solution. This behavior is dictated by the ambient relative humidity (RH). The specific RH at which a crystalline salt begins to dissolve is known as the deliquescence relative humidity (DRH).

The different hydrates of calcium chloride exhibit varying DRH values. For instance, at 25°C, calcium chloride hexahydrate (CaCl2·6H2O) has a very low DRH of approximately 28.5%. In contrast, the dihydrate form has been observed to have a DRH of around 15.8% at temperatures between 223–273 K. The monohydrate is more stable at higher temperatures and its hygroscopicity is a key factor in its formation and subsequent dehydration.

The process of hydration is exothermic, releasing a significant amount of heat. When anhydrous calcium chloride is exposed to moist air, it sequentially forms various hydrates, including the monohydrate, before deliquescing. The rate and extent of water absorption are dependent on factors such as temperature, relative humidity, and the specific hydrate present.

Below is a data table summarizing the deliquescence relative humidity (DRH) for calcium chloride at various temperatures.

| Temperature (°C) | Water Vapor (vol%) | Deliquescence Relative Humidity (DRH) (%) |

| 68 | 5 | 17.8 ± 0.5 |

| 84 | 10 | 18.2 ± 0.5 |

| 93 | 15 | 18.8 ± 0.5 |

| 104 | 20 | 17.7 ± 0.5 |

| 109 | 25 | 18.2 ± 0.5 |

| 115 | 30 | 17.9 ± 0.5 |

| 120 | 35 | 17.9 ± 0.5 |

Incongruent Melting and Phase Separation Phenomena in Hydrate Systems

The melting behavior of many salt hydrates, including those of calcium chloride, is characterized by incongruent melting. This phenomenon occurs when a solid hydrate, upon heating, decomposes into a new solid phase (a lower hydrate or the anhydrous salt) and a saturated aqueous solution, rather than melting directly into a liquid of the same composition.

The calcium chloride-water (CaCl2-H2O) system exhibits several incongruent melting points corresponding to its different hydrates. For example, calcium chloride hexahydrate (CaCl2·6H2O) melts incongruently at approximately 29.8°C, decomposing to form α-calcium chloride tetrahydrate (α-CaCl2·4H2O) and a liquid phase. Similarly, the tetrahydrate melts incongruently at around 45.3°C, yielding calcium chloride dihydrate (CaCl2·2H2O) and a solution. This process continues with increasing temperature, with the dihydrate transforming to the monohydrate, and finally to the anhydrous salt.

This incongruent melting leads to phase separation, where the denser, less hydrated solid settles, and the lighter aqueous solution forms a separate layer. This behavior can be problematic in applications such as phase change materials for thermal energy storage, as it can lead to a decrease in the material's performance and cyclability. The composition of the material can change locally, affecting its melting and freezing characteristics.

The table below presents the transition temperatures and enthalpies for various calcium chloride hydrates.

| Hydrate | Transition | Temperature (K) | Molar Enthalpy of Transition (kJ·mol⁻¹) |

| CaCl2·6H2O | Incongruent Melting | 302.52 | 43.4 ± 0.4 |

| α-CaCl2·4H2O | Transition to CaCl2·2H2O + solution | 318.73 | 30.6 ± 0.4 |

Complexation Chemistry and Advanced Chemical Interactions

Ligand Complexation Studies

Interaction with Organic Ligands (e.g., Lactams, Amino Acids) and Solvate Formation

Calcium chloride exhibits notable interactions with various organic ligands, leading to the formation of complex structures and solvates. The complexation with lactam-containing ligands, for instance, has been shown to modulate the hydration behavior of calcium chloride. nih.gov Studies involving a bis(lactam) ligand resulted in the formation of an aqua complex, {[Ca2(μ-L1)2(H2O)9]Cl4]}n, and a related hydrate (B1144303) that incorporates additional lattice water, {[Ca(μ-L1)(H2O)5]Cl2·H2O}n. nih.govresearchgate.net In contrast, a related mono(lactam) ligand did not form aqua complexes but instead produced a highly deliquescent anhydrous complex, {[CaCl2(μ-L2)2]}n, as well as an unusual ethanol (B145695) solvate, {[CaCl2(L2)(EtOH)]}n. nih.govresearchgate.net

The interaction with amino acids, such as proline, also leads to the formation of extended structures. researchgate.net Depending on the stoichiometry and the chirality of the amino acid, the CaCl2 fragment can be the core of a mononuclear complex or can be linked by the carboxylate group to create larger polymers. researchgate.net Research has also explored the thermodynamic aspects of these interactions. Studies on the transfer of amino acids and peptides to calcium chloride solutions show significantly positive thermodynamic parameters, which indicates strong interactions between the calcium and chloride ions and the charged centers of the amino acids and peptides. nih.gov

Coordination Geometry and Stability of Calcium-Ligand-Water Adducts

The coordination geometry of calcium ions in complexes is flexible, with preferred coordination numbers typically ranging from 6 to 8. figshare.com In crystal structures, calcium ions predominantly bind to oxygen atoms. figshare.com The geometry can be influenced by the nature of the ligands and the presence of water molecules. For example, in protein structures featuring an EF-hand loop, the Ca2+ ion is often coordinated in a pentagonal bipyramidal geometry. researchgate.netnih.gov This seven-coordinate geometry can involve carboxylate oxygen atoms, carbonyl oxygen from the protein backbone, and oxygen atoms from water molecules. nih.gov

In complexes formed with proline, a cisoid coordination of the chloride atoms at the calcium cation has been observed in a chain polymer structure. researchgate.net In other arrangements, CaCl2 dumbbells serve as nodes that are crosslinked by proline to form square lattice nets. researchgate.net The stability of these calcium-ligand-water adducts is influenced by several factors, including the chelate effect, where multidentate ligands form more stable complexes than multiple monodentate ligands. wikipedia.org The energy penalty for changing the number of water molecules in the first coordination shell of a calcium ion (between 6, 7, and 8) is small, allowing for this geometric flexibility. figshare.com

| Complex Type | Coordination Number | Observed Geometry | Key Ligating Atoms | Reference |

| Calcium-Aqua | 6 to 8 | Distorted Octahedral, Pentagonal Bipyramid | Oxygen (from Water) | figshare.comresearchgate.netnih.gov |

| Calcium-Lactam-Water | Not specified | Forms various aqua complexes and hydrates | Oxygen (from Lactam), Oxygen (from Water), Chloride | nih.govresearchgate.net |

| Calcium-Proline | Not specified | Cisoid coordination in chain polymers; nodes in 2D nets | Oxygen (from Carboxylate), Chloride | researchgate.net |

| Calcium in Proteins | 7 | Pentagonal Bipyramid | Oxygen (from Amino Acid side chains & backbone), Oxygen (from Water) | nih.gov |

Solution Chemistry Dynamics

Ion-Water Coordination and Hydration Shell Structure of Calcium and Chloride Ions

In aqueous solutions, calcium chloride dissociates into Ca²⁺ and Cl⁻ ions, which become surrounded by water molecules, forming hydration shells. wikipedia.orgechemi.com The Ca²⁺ ion, due to its high charge density, strongly interacts with the oxygen atoms of the surrounding water molecules. nih.gov Molecular dynamics simulations and experimental data show that the first hydration shell of the Ca²⁺ ion contains between 6 and 8 water molecules. figshare.comnih.govmdpi.com Some studies pinpoint a coordination number of approximately 5.5 for Ca²⁺ and 5.8 for Cl⁻ in a 4.49 molal solution, suggesting a significant sharing of water molecules between the ions. researchgate.net The Ca-O distance for the first hydration shell is consistently found to be between 2.43 and 2.46 Å. mdpi.com

The structure of water extends beyond the first hydration shell, with the ordering influence of the Ca²⁺ ion detectable into the second shell. arxiv.org The chloride ion's hydration is less defined than that of the calcium ion. The coordination of water around both ions is non-dipolar. researchgate.net The presence of these hydrated ions disrupts the hydrogen bond network of bulk water. nih.gov

Table 1: Hydration Shell Properties of Ca²⁺ and Cl⁻ in Aqueous Solution

| Ion | Coordination Number (CN) | Ca-O Distance (First Shell) | Key Findings | References |

|---|---|---|---|---|

| Ca²⁺ | 5.5 - 8.0 | 2.39 - 2.46 Å | Strongly solvated; influence extends to the second hydration shell. CN can decrease at high concentrations due to ion pairing. | figshare.commdpi.comresearchgate.netacs.org |

Formation and Dynamics of Ion Pairs and Clusters in Concentrated Aqueous Solutions

As the concentration of calcium chloride in an aqueous solution increases, the solvating water molecules become less available, which promotes the formation of ion pairs. mdpi.com At concentrations of about 40 wt.% and higher, Cl⁻ ions are attracted to neighboring Ca²⁺ ions, replacing water molecules in the first hydration shell. mdpi.com

Several types of ion pairs can coexist in solution:

Contact Ion Pairs (CIP): Where Ca²⁺ and Cl⁻ are in direct contact. arxiv.orgacs.org

Solvent-Shared Ion Pairs (SSIP): Where one water molecule is situated between the Ca²⁺ and Cl⁻ ions. acs.orgresearchgate.net

Double-Solvent-Separated Ion Pairs (DSSIP): Where the ions are separated by two layers of water molecules. acs.orgresearchgate.net

Molecular dynamics simulations have identified the coexistence of fully hydrated Ca²⁺ ions, Ca-Cl contact ion pairs, and Ca-2Cl bridged ion pairs in solution. arxiv.org The formation of these pairs intensifies as the solubility limit is approached. mdpi.com This process is dynamic, with evidence suggesting that contact and solvent-shared ion pairs may be transient species that exist for up to nanoseconds in highly concentrated solutions. researchgate.net The formation of these ion pairs and larger clusters significantly alters the physical and chemical properties of the solution. mdpi.com

Table 2: Effect of CaCl₂ Concentration on Ca²⁺ Coordination

| CaCl₂ Concentration (wt.%) | Avg. Water Molecules in First Hydration Shell of Ca²⁺ | Ion Pairing Behavior | Reference |

|---|---|---|---|

| 10% | 8 | Minimal ion pairing observed. | mdpi.com |

| 20% | 8 | Minimal ion pairing observed. | mdpi.com |

| 40% | 6 | Significant formation of Ca²⁺-Cl⁻ ion pairs, replacing water molecules. | mdpi.com |

Reactivity in Heterogeneous Systems

Calcium chloride monohydrate demonstrates significant reactivity in heterogeneous systems, influencing reaction rates and mechanisms in solid-liquid and solid-gas interactions. In the context of lime slaking, a solid-liquid reaction, the concentration of calcium chloride has a direct, linear relationship with the reactivity. researchgate.net An increase in CaCl₂ concentration accelerates the reaction, as the chloride ions in the water increase the solubility of lime. researchgate.net

In solid-gas systems, calcium chloride is known to form ammoniated complexes, which are crucial for applications like chemical heat pumps. The reaction between solid ammoniated CaCl₂ and ammonia (B1221849) gas is reversible, and its kinetics can be described by models that account for both adsorption and desorption processes. metu.edu.tr The dehydration and hydration cycles of calcium chloride hydrates (e.g., CaCl₂·nH₂O) represent another key area of reactivity in heterogeneous systems, particularly for thermochemical energy storage. researchgate.net The dehydration mechanisms are affected by the crystal's physical properties; for example, superficial dehydrated layers can impede the dehydration of the crystal's core, while physical defects like cracks can significantly promote the reaction. researchgate.net The kinetics of aggregation and precipitation reactions, such as the reaction between calcium chloride and oxalic acid to form calcium oxalate, are also dependent on the reactant concentrations. ijpbs.com

Interactions with Cementitious Materials and Hydration Acceleration Mechanisms in Concrete

Calcium chloride is a well-established and economical accelerator for Portland cement, significantly influencing the hydration process to expedite setting times and promote early strength development in concrete. superplasticizers.comdrillingmanual.com Its mechanism of action is complex, involving interactions with the individual mineral components of cement clinker. astm.org The addition of calcium chloride alters the rate of reaction of these components with water, thereby modifying the physical and chemical properties of the resulting concrete.

The primary function of calcium chloride in concrete is to accelerate the chemical reactions between cement and water. superplasticizers.com This leads to a faster setting and hardening process, which is particularly advantageous in cold weather conditions, allowing construction schedules to be maintained. youtube.com The acceleration of hydration results in a more rapid evolution of heat, especially within the first 10 to 12 hours, although the total heat generated is not significantly changed. mit.educanada.ca This early heat development can be beneficial for winter concreting. mit.edu Consequently, concrete treated with calcium chloride typically achieves higher early strength, which can be 30% to 100% greater than reference concrete in the first three days. youtube.commit.edu This facilitates quicker formwork removal and allows for earlier use of concrete structures. superplasticizers.com

The interaction of calcium chloride is not uniform across all cement phases. It primarily accelerates the hydration of the silicate (B1173343) phases, namely tricalcium silicate (C3S) and dicalcium silicate (C2S), which are the main contributors to concrete strength. nist.govcanada.ca However, it can retard the hydration of the tricalcium aluminate (C3A) phase. canada.ca Chloride ions from the calcium chloride are believed to enhance the formation of ettringite, a calcium sulfoaluminate hydrate, until the gypsum in the cement is consumed. drillingmanual.com Following gypsum depletion, if unreacted C3A remains, a reaction can occur to form calcium monochloroaluminate (C3A·CaCl2·10H2O). drillingmanual.com The acceleration is also attributed to changes in the morphology of the hydration products, such as the formation of very fine ettringite needles. drillingmanual.com

While beneficial for acceleration, the addition of calcium chloride can have other effects on concrete properties. It has been shown to increase volumetric shrinkage by 10% to 50%, which is attributed to the greater degree of hydration and alterations in the hydration products. drillingmanual.com Furthermore, in the presence of certain aggregates and high-alkali cements, calcium chloride can aggravate the alkali-aggregate reaction, potentially leading to expansion and deterioration. canada.cachemygostar.com Its presence can also reduce the resistance of concrete to sulfate (B86663) attack. canada.ca

| Property | Effect of Calcium Chloride Addition | Underlying Mechanism/Notes |

|---|---|---|

| Setting Time | Significantly reduces initial and final setting times. mit.edu | Accelerates the chemical reactions between cement and water. superplasticizers.com |

| Early Strength | Increases strength gain, particularly in the first 1-3 days (30-100% increase). mit.edu | Primarily accelerates the hydration of calcium silicate phases (C3S and C2S). nist.govcanada.ca |

| Heat of Hydration | Increases the rate at which heat is evolved, especially in the first 10-12 hours. mit.edunist.gov | The total heat evolved remains largely unchanged. mit.edu |

| Drying Shrinkage | Generally increases drying shrinkage. canada.ca | Associated with a greater degree of hydration and modified hydration products. drillingmanual.com |

| Sulfate Resistance | Reduces resistance to sulfate attack. canada.ca | Sulfate reactions with cement paste components can be exacerbated. chemygostar.com |

| Alkali-Aggregate Reaction | Can aggravate the reaction, leading to expansion. canada.ca | Particularly relevant when using high-alkali cements and reactive aggregates. chemygostar.com |

Adsorption and Reaction with Inorganic Matrices and Surfaces

The hygroscopic nature of calcium chloride monohydrate, and its anhydrous form, drives its interaction with a variety of inorganic matrices and surfaces. wikipedia.orgabsortech.com As a salt, it readily dissolves in water, dissociating into the aquo complex [Ca(H2O)6]2+ and free chloride ions. wikipedia.org This high affinity for water is the basis for its use as a desiccant, where it effectively absorbs moisture from the surrounding air. absortech.comnih.gov The process of hydration is exothermic, releasing significant heat. ntotank.comechemi.com

This absorptive capacity is exploited in composite materials where calcium chloride is confined within a porous inorganic host matrix. Such composites have been developed for applications like ammonia sorption. oup.com When impregnated into matrices such as γ-Alumina, vermiculite, silica (B1680970), or covalent organic frameworks, the salt dramatically increases the material's uptake of ammonia. oup.comresearchgate.netnih.govrsc.org The mechanism involves the formation of calcium chloride-ammonia complexes (CaCl2·nNH3). oup.comresearchgate.net Research indicates that the thermodynamic properties of the confined salt can differ from the bulk material, with the enthalpy and entropy of ammonia sorption being lower when the salt is confined within the pores of alumina. oup.com This is attributed to the high dispersion of CaCl2 within the pores and the coordinating interaction of NH3 with Ca2+ ions, along with hydrogen bonding between NH3 and Cl− ions. rsc.org

The adsorption process in these composites can be complex. For instance, in silica/calcium chloride composites used for ammonium (B1175870) removal from water, a two-step adsorption mechanism has been identified. nih.gov An initial, rapid adsorption occurs on the external surface of the adsorbent, followed by a slower penetration of ammonium ions into the pores where they are adsorbed by the impregnated calcium chloride salt. nih.gov

Beyond engineered composites, calcium chloride solutions interact with various inorganic surfaces. These solutions are known to be incompatible with many metals, including stainless steel, as the free chloride ions can increase the rate of corrosion and cause pitting when water and oxygen are present. ntotank.com Furthermore, atmospheric carbon dioxide can react with calcium chloride, particularly in solution, to form calcium carbonate, which can reduce the purity and concentration of the stock. ntotank.com

| Inorganic Matrix/Surface | Type of Interaction | Mechanism/Application |

|---|---|---|

| Porous Hosts (e.g., γ-Alumina, Vermiculite, Silica) | Adsorption/Complexation | Used for ammonia sorption; CaCl2 is impregnated into the matrix pores and forms CaCl2·nNH3 complexes. oup.comnih.gov |

| Water (Moisture) | Hygroscopic Absorption/Hydration | Basis for use as a desiccant; an exothermic process where CaCl2 absorbs water from the air. absortech.com |

| Metal Surfaces (e.g., Stainless Steel) | Corrosion | Free chloride ions in solution can penetrate protective oxide films, leading to pitting and increased corrosion rates. ntotank.com |

| Carbon Dioxide (Atmospheric) | Chemical Reaction | Reacts to form calcium carbonate, reducing the purity of CaCl2 solutions. ntotank.com |

Applications in Advanced Materials and Chemical Engineering

Thermochemical Energy Storage Systems

Calcium chloride and its hydrates are pivotal in the development of thermochemical energy storage (TES) systems. These systems operate on the principle of storing thermal energy through reversible chemical reactions, offering high energy densities and the potential for long-term, loss-free storage.

Phase Change Material Development and Performance Enhancement

Calcium chloride hydrates, particularly calcium chloride hexahydrate (CaCl₂·6H₂O), are extensively studied as phase change materials (PCMs) for low-temperature thermal energy storage. PCMs store and release large amounts of latent heat during their phase transitions (e.g., solid to liquid). The transition between different hydration states of calcium chloride, such as from the hexahydrate to the tetrahydrate, allows for the tuning of the melting point for specific applications. For instance, the transition from CaCl₂·6H₂O, which melts around 29°C, to CaCl₂·4H₂O, melting at 39°C, can be controlled by removing or adding moisture.

However, pure salt hydrates like calcium chloride hexahydrate face challenges such as supercooling (cooling below the freezing point without solidifying) and phase separation, which degrade their performance over time. To overcome these issues, researchers have developed composite PCMs. Additives are introduced to enhance thermal reliability and performance. For example, the addition of nucleating agents like barium hydroxide (B78521) octahydrate or strontium chloride hexahydrate can significantly reduce supercooling. Thickeners or gelling agents can prevent phase separation.

Recent advancements include the use of nanomaterials to create novel composite PCMs. One study developed a composite material by impregnating a crystalline nanocellulose (CNC) framework with calcium chloride. ca-bh.com This approach leverages the high surface area of CNCs to create smaller salt particles, which improves reaction rates and reduces the degradation of the salt during cycling. ca-bh.com Another approach involves using additives like cellulose (B213188) nanofibrils (CNF) and graphene nanoplatelets (GNP) with calcium chloride hexahydrate. The CNF improves viscosity and helps disperse the GNP, which in turn increases thermal conductivity by 76%.

The following table summarizes the properties of a modified calcium chloride hexahydrate composite phase change material.

| Property | Value |

| Base Material | Calcium Chloride Hexahydrate (CaCl₂·6H₂O) |

| Temperature Regulator | Glycerol (B35011) |

| Nucleating Agent | Barium hydroxide octahydrate (1.0 wt.%) |

| Optimal Mass Ratio (CaCl₂·6H₂O : Glycerol) | 85:15 |

| Melting Temperature | 11.8 °C |

| Phase Change Enthalpy | 112.86 J/g |

| Supercooling | 1.22 °C |

| Data derived from a study on developing a composite phase change material for air-conditioning applications. publtd.comoxycalciumchloride.com |

Hydration/Dehydration Reversibility and Cycling Stability for Energy Applications

The reversible hydration and dehydration of calcium chloride is the core reaction for its use in thermochemical energy storage. During the charging phase (dehydration), thermal energy is used to drive water from the salt hydrate (B1144303), an endothermic process. This stored energy is released during the exothermic discharging phase (hydration), when water vapor is reintroduced.

The cycling stability—the ability to undergo repeated hydration/dehydration cycles without significant degradation in performance—is crucial for practical applications. Studies have shown that calcium chloride exhibits good reversibility and cycling stability. In one investigation, calcium chloride was subjected to 20 hydration/dehydration cycles, demonstrating its potential as a reliable storage material. arawalisupplychainsolutions.com However, challenges such as agglomeration and the formation of a gel-like substance can occur, potentially hindering vapor transport and reaction kinetics over many cycles. chemygostar.com

Research into the phase transitions among the lower hydrates (anhydrous, monohydrate, and dihydrate) has revealed path-dependent behavior. The hydration pathway can differ from the dehydration pathway depending on the water vapor pressure, which is influenced by the kinetics of the transitions between different crystalline structures. scribd.com To improve long-term stability and performance, composite materials are being developed. Impregnating porous matrices like silica (B1680970) gel or using stabilizing agents such as cellulose nanocrystals helps to maintain the structural integrity of the material and prevent the agglomeration of salt particles during cycling. ca-bh.competronaftco.com These composites exhibit enhanced thermal stability and address issues like low viscosity and leakage associated with pure salt hydrates. petronaftco.com

Desiccant and Moisture Control Technologies

Calcium chloride is a highly effective desiccant due to its hygroscopic nature, meaning it readily attracts and absorbs moisture from the air. This property is leveraged in a wide range of applications for controlling humidity and preventing moisture-related damage.

Advanced Desiccant Applications in Controlled Environments

In controlled environments, maintaining specific humidity levels is critical. Calcium chloride desiccants are used in industrial processes for drying gases like nitrogen, oxygen, and hydrogen chloride. mdpi.com They are also employed in packaging to protect sensitive goods such as electronics, textiles, and food items from moisture damage during storage and transportation. mdpi.com

The high moisture-absorbing capacity of calcium chloride makes it suitable for use in shipping containers to prevent "container rain"—condensation that can damage cargo. wikipedia.org In these applications, calcium chloride is often mixed with a gelling agent to trap the absorbed water as a brine, preventing leakage. dcmsme.gov.in The effectiveness of calcium chloride as a desiccant is particularly notable at high relative humidity, where its absorption capacity increases exponentially.

Calcium chloride desiccants are also used in household and commercial dehumidifiers to reduce humidity in spaces like basements and storage areas, thereby preventing the growth of mold and mildew. rsc.org

Adsorption of Water Vapor and Volatile Organic Compounds (VOCs)

Calcium chloride's primary function as a desiccant is the adsorption of water vapor. Its ability to attract and hold several times its own weight in water makes it a superior drying agent compared to many other materials. absortech.com This process, known as deliquescence, occurs as the solid salt absorbs enough moisture to dissolve into an aqueous solution.

Recent research has indicated that this phenomenon of deliquescence is not limited to water vapor. Studies have shown that organic vapors, including volatile organic compounds (VOCs), can also induce the dissolution of certain molecular salts. This suggests a potential application for calcium chloride in the removal of harmful VOCs from indoor environments. petronaftco.com While traditional methods for VOC removal often involve adsorption onto materials like activated carbon, the potential for using the deliquescence of salts like calcium chloride presents a novel approach to air purification. petronaftco.comntu.edu.sg The principle of "like dissolves like" suggests that specific organic deliquescent reactions could be developed to target particular VOCs. petronaftco.com

Industrial Process Optimization and Material Functionality

The chemical properties of calcium chloride lend themselves to a variety of industrial applications where it serves to optimize processes and enhance material functionality.

Its role as a desiccant is crucial in manufacturing for maintaining low humidity levels. arawalisupplychainsolutions.com In the construction industry, it acts as a concrete accelerator, speeding up the curing process by accelerating the hydration of cement. arawalisupplychainsolutions.comonetetra.com This is particularly beneficial in cold weather and for projects requiring rapid strength development. onetetra.com

In the polymer industry, calcium chloride is used to separate polymer molecules from emulsifiers in the manufacturing of synthetic rubber. onetetra.com The pulp and paper industry utilizes it as a coagulant to improve the performance of organic polymers, remove ink during recycling, and enhance the strength and printability of paper. chemygostar.comonetetra.com

Other industrial applications include:

Dust Control: Due to its hygroscopic nature, it is applied to unpaved roads to attract moisture from the air, keeping the surface damp and suppressing dust. arawalisupplychainsolutions.comninjadeicer.com

Metallurgy: It is used as a chloridizing agent and additive. oxycalciumchloride.com

Paint Production: It functions as a solidifying agent. oxycalciumchloride.com

Water Treatment: It can act as a co-coagulant to improve the removal of natural organic matter.

The following table highlights some of the industrial applications of calcium chloride and its function in each process.

| Industry | Application | Functionality |

| Construction | Concrete Manufacturing | Accelerates curing time by promoting cement hydration. arawalisupplychainsolutions.comonetetra.com |

| Chemical Manufacturing | Drying Agent | Removes moisture from gases and solvents. publtd.com |

| Transportation/Municipal | Dust Control | Suppresses dust on unpaved surfaces by absorbing atmospheric moisture. arawalisupplychainsolutions.comninjadeicer.com |

| Pulp & Paper | Paper Production & Recycling | Acts as a coagulant, aids in deinking, and improves paper strength. chemygostar.comonetetra.com |

| Polymer Manufacturing | Synthetic Rubber Production | Separates polymer aggregates from the emulsifier. onetetra.com |

Role in Polymer Manufacturing and Separation Processes

Calcium chloride monohydrate serves multiple functions in the manufacturing and separation of polymers. Its utility stems from its properties as a coagulant, dewatering agent, and process aid.

In polymer manufacturing, calcium chloride is instrumental in separating polymer molecules from the emulsifier. onetetra.com This is particularly relevant in the production of synthetic rubber and impact modifiers. onetetra.comcalcium-chloride.in It acts as a coagulant for latex and as a suspending agent that prevents the coalescence of particles during polymerization, thereby helping to control the size of the growing polymer particles. chemygostar.com

Furthermore, calcium chloride is utilized as a catalyst and stabilizer in certain polymerization reactions, such as in the production of synthetic rubber. calcium-chloride.in Its presence can help regulate the molecular weight and viscosity of the polymers, ensuring consistent quality and performance of the final product. calcium-chloride.in It also aids in the uniform dispersion of fillers and other additives within the polymer matrix. calcium-chloride.in In plastic manufacturing, its hygroscopic nature is leveraged as a desiccant to remove moisture from polymer pellets during processing, which prevents defects like bubbles and voids in the finished products. calcium-chloride.in

The role of calcium chloride in various polymer manufacturing processes is summarized in the table below.

Table 1: Functions of Calcium chloride in Polymer Manufacturing

| Function | Process | Benefit |

|---|---|---|

| Coagulant | Latex production, Synthetic rubber manufacturing | Separates polymer molecules from emulsifiers. onetetra.comchemygostar.com |

| Suspending Agent | Polymerization | Prevents coalescence of growing particles. chemygostar.com |

| Catalyst/Stabilizer | Synthetic rubber production | Controls molecular weight and viscosity. calcium-chloride.in |

| Dewatering Agent/Desiccant | Plastic resin processing, Recycling | Removes moisture to prevent defects. calcium-chloride.inchemygostar.com |

| Processing Aid | Rubber compounding | Improves efficiency of vulcanization. calcium-chloride.in |

| Anti-static Agent/Lubricant | Plastic extrusion and molding | Reduces friction and mitigates static electricity buildup. calcium-chloride.in |

In separation processes, the addition of inorganic salts like calcium chloride can influence the structure and performance of polymer membranes. For instance, in the preparation of poly(vinylidene fluoride) (PVDF) membranes, the addition of calcium chloride can induce the transformation of the polymer's crystal structure, which in turn affects the membrane's separation performance. deswater.com Studies have shown that the interaction between the calcium ions and the polymer chains can alter the dihedral angle of the PVDF chains, leading to changes in the crystal form. deswater.com

Applications in Pulp and Paper Industry for Coagulation and Surface Modification

Calcium chloride monohydrate is a significant additive in the pulp and paper industry, where it is employed for coagulation, surface modification, and process improvement. oxycalciumchloride.com

As a coagulant, calcium chloride enhances the effectiveness of organic polymers used in paper manufacturing. onetetra.com It is also utilized in the deinking process of recycled paper. oxycalciumchloride.commade-in-china.com The addition of calcium chloride can improve the strength of the paper by reacting with cellulose fibers to form cross-links, which enhances the internal bonding of the paper, making it more resistant to tearing. chenlanchem.com

In terms of surface modification, calcium chloride is applied to the paper surface to improve its printability. onetetra.com It increases the electrical conductivity on the paper's surface, which facilitates sharper printing of text and images. onetetra.com In paper coating and sizing applications, it can be used as an additive to improve the adhesion of the coating material to the paper surface, resulting in a more uniform and durable finish. chenlanchem.com It also plays a role in bleaching the paper pulp and improving the durability of colors in the paper. chemygostar.com

The hygroscopic nature of calcium chloride is also beneficial for moisture control during paper production and storage. chenlanchem.com It can help to speed up the drying process by absorbing excess moisture from the pulp. chenlanchem.com

A summary of calcium chloride's applications in the pulp and paper industry is presented below.

Table 2: Applications of Calcium chloride in the Pulp and Paper Industry

| Application Area | Specific Use | Benefit |

|---|---|---|

| Coagulation | As a co-coagulant with organic polymers | Improves the performance of organic polymers. onetetra.com |

| Recycling | Deinking of waste paper | Aids in the removal of ink from recycled paper. oxycalciumchloride.commade-in-china.com |

| Strength Enhancement | Additive to paper pulp | Forms cross-links between cellulose fibers, increasing tear resistance. chenlanchem.com |

| Surface Modification | Sizing and coating additive | Improves printability by enhancing electrical conductivity. onetetra.comchenlanchem.com |

| Color and Bleaching | Additive to pulp | Acts as a bleaching agent and improves color durability. chemygostar.com |

| Moisture Control | Drying phase and storage | Absorbs excess moisture, speeding up drying and preventing moisture-related damage. chenlanchem.com |

Research has also explored the use of calcium chloride in combination with other salts for surface treatment to enhance inkjet print quality. The use of calcium chloride as a colorant fixative helps to keep pigment colorants on the surface of the print media, which increases the optical density of the image and reduces drying time. google.comgoogle.com

Catalytic Roles in Organic Synthesis Research and Controlled Reactions

Calcium chloride monohydrate is recognized as an inexpensive, and efficient catalyst in a variety of organic synthesis reactions. lew.ro Its catalytic activity is often attributed to its Lewis acidic nature, although it is considered a milder Lewis acid compared to others like zinc chloride. sciencemadness.org

In the realm of asymmetric synthesis, chiral catalyst systems based on calcium chloride have been developed. For example, a combination of a Pybox ligand and calcium chloride has been shown to be an effective catalyst for asymmetric 1,4-addition reactions of 1,3-dicarbonyl compounds with nitroalkenes, producing γ-nitro carbonyl compounds in high yields and with high enantioselectivities. elsevierpure.comresearchgate.net These reactions can often be carried out in the open air and have been adapted for continuous flow systems. elsevierpure.comresearchgate.net

Calcium chloride has also been employed as a catalyst for the one-pot synthesis of α-aminophosphonic esters under solvent-free conditions, offering high yields and purity. researchgate.net Furthermore, a co-catalytic system of calcium chloride and hydrochloric acid has been found to efficiently catalyze the synthesis of 3-(aryliminomethyl)chromones under ultrasound conditions. lew.ro In this reaction, it is proposed that calcium chloride coordinates with the carbonyl oxygen of the aldehyde group, increasing its electrophilicity and facilitating the nucleophilic attack of the amine. lew.ro

The diverse catalytic applications of calcium chloride are highlighted in the following table.

Table 3: Catalytic Applications of Calcium chloride in Organic Synthesis

| Reaction Type | Catalyst System | Substrates | Products | Key Features |

|---|---|---|---|---|

| Asymmetric 1,4-addition | Pybox-CaCl₂ | 1,3-dicarbonyl compounds and nitroalkenes | γ-nitro carbonyl compounds | High yields and enantioselectivities, can be performed in air. elsevierpure.comresearchgate.net |

| One-pot synthesis of α-aminophosphonic esters | CaCl₂ | Aldehydes, amines, and diethyl phosphite | α-aminophosphonic esters | High yields, solvent-free conditions, non-toxic catalyst. researchgate.net |

| Synthesis of 3-(aryliminomethyl)chromones | CaCl₂/HCl | 3-Formylchromones and amines | 3-(aryliminomethyl)chromones | High yields, short reaction times under ultrasound conditions. lew.ro |

| Asymmetric [3+2] cycloaddition | CaCl₂ dihydrate with chiral ligands | - | - | Development of effective catalytic systems. researchgate.net |

The use of calcium chloride as a catalyst is considered advantageous due to its low cost, commercial availability, and relatively low toxicity, aligning with the principles of green chemistry. chemygostar.comlew.ro

Environmental Research and Remediation Contexts

Environmental Fate and Transport Studies

The environmental behavior of calcium chloride monohydrate is primarily dictated by its high solubility in water and the subsequent dissociation into its constituent ions.

Upon introduction into an aqueous environment, calcium chloride readily dissolves and dissociates into calcium cations (Ca²⁺) and chloride anions (Cl⁻). nih.govzbaqchem.comwikipedia.org This process makes these ions available for transport and interaction within environmental systems like soil and water. zbaqchem.com

The mobility of these ions in soil matrices is distinct. The chloride anion (Cl⁻), being negatively charged, exhibits high mobility as it does not readily adsorb to negatively charged soil particles and moves with the flow of water. lawn-care-academy.com Consequently, chloride is susceptible to being washed away by rain or irrigation. lawn-care-academy.com In contrast, the positively charged calcium cation (Ca²⁺) can be adsorbed to negatively charged cation exchange sites on soil particles, such as clay and organic matter. lawn-care-academy.com This interaction makes calcium less mobile and more persistent in the soil profile compared to chloride. lawn-care-academy.com

Studies on the movement of calcium chloride in soil have shown that its high hygroscopicity and solubility prevent the formation of a surface crust, which can occur with other salts like sodium chloride. trb.org In fine-grained soils, the primary mechanism for the lateral movement of these ions is through surface water runoff rather than subsurface migration. trb.org

The dissociated calcium and chloride ions interact differently with solid environmental particles. While chloride ions remain largely mobile, calcium ions can significantly influence soil structure and chemistry. lawn-care-academy.com In expansive clay soils, the introduction of calcium chloride has been shown to reduce the soil's swell potential and pressure, contributing to soil stabilization. mdpi.comresearchgate.net The calcium ions can promote the flocculation of clay particles, leading to the formation of a looser, more aggregated soil structure, which has been observed in marine sediments. allresearchjournal.com

Research has also indicated that calcium chloride can alter the chemical properties of soil. It may lower both the liquid and plastic limits in certain soil types. trb.org Furthermore, the presence of calcium chloride in smectite clay soils has been found to inhibit the adsorption of some pesticides. usda.gov The addition of calcium can also lead to the immobilization of other essential nutrients in the soil, such as iron and phosphorous, by forming less soluble compounds. usda.gov

Atmospheric Chemistry and Pollution Control

Calcium chloride monohydrate's intrinsic properties, particularly its hygroscopicity, are central to its applications in atmospheric chemistry and air purification.

Calcium chloride is a deliquescent substance, meaning it can absorb a significant amount of moisture from the atmosphere, eventually dissolving in the absorbed water to form a liquid solution. echemi.comquora.comquora.com This characteristic is the primary mechanism behind its use as a desiccant and in air purification technologies. absortech.competronaftco.com

This deliquescence property can be harnessed to remove gaseous pollutants from the air. petronaftco.com Research has demonstrated that calcium chloride is effective at absorbing ammonia (B1221849), a common atmospheric pollutant. osti.gov The process involves the gas being captured by the salt, with kinetics suggesting a potential for use in pressure-swing absorption systems for ammonia separation. osti.gov Furthermore, recent studies have explored the phenomenon of "organic deliquescence," where volatile organic compounds (VOCs) can induce the solid-to-liquid transition of certain molecular salts in a manner similar to water vapor. petronaftco.com This finding suggests a promising pathway for developing calcium chloride-based agents for capturing harmful VOCs from indoor environments, thereby mitigating indoor air pollution. petronaftco.com

Mechanistic Studies on Ecological Interactions

The introduction of calcium chloride into ecosystems can have direct and complex effects on biological communities, particularly at the microbial level in both soil and aquatic environments.

The impact of calcium chloride on soil microorganisms is multifaceted. Some studies report an inhibitory effect, where increasing concentrations of calcium chloride lead to a larger zone of inhibition for bacterial growth. researchgate.netej-geo.org For instance, one study demonstrated a dose-dependent inhibitory effect on several soil bacteria. researchgate.netej-geo.org However, other research suggests that the impact is complex, with some microbial populations being inhibited while others may thrive, and that calcium is a necessary element for peak performance of soil microorganisms. lawn-care-academy.comusda.gov

In aquatic systems, calcium chloride can significantly affect phytoplankton communities. High concentrations have been shown to be toxic, leading to substantial mortality in phytoplankton populations. researchgate.netej-geo.org A laboratory experiment observed that a 15.0 mM solution of calcium chloride resulted in the death of approximately 90% of phytoplankton, with 100% mortality at 20 mM. ej-geo.orgej-geo.org Conversely, calcium chloride can also inhibit algal growth indirectly. By dissociating into calcium ions, it can react with phosphates in the water to form insoluble calcium phosphate. crecompany.com This precipitation removes a critical nutrient from the water column, thereby limiting the growth of algae and helping to control algal blooms. crecompany.com

Data Tables

Table 1: Inhibitory Effect of Calcium Chloride on Soil Microorganisms

| Soil Microorganism | Observation |

| Bacillus subtilis | Inhibition zone increased proportionally with calcium chloride concentration. researchgate.net |

| Pseudomonas fluorescens | Inhibition zone increased proportionally with calcium chloride concentration. researchgate.net |

| Xanthomonas maltophilia | Inhibition zone increased proportionally with calcium chloride concentration. researchgate.net |

| Micrococcus sp. | Showed slightly higher inhibitory activity compared to the other tested microorganisms. researchgate.netej-geo.org |

Table 2: Effect of Calcium Chloride Concentration on Phytoplankton Survival

| Calcium Chloride Concentration | Phytoplankton Survival Rate |

| 15.0 mM | ~10% (Approx. 90% mortality) ej-geo.orgej-geo.org |

| 20.0 mM | 0% (100% mortality) ej-geo.org |

Research on Broader Ecosystem-Level Responses to Chloride Ion Flux

Elevated concentrations of chloride ions in freshwater environments can trigger substantial and intricate modifications to the structure and function of ecosystems. Scientific inquiry has broadened from examining the toxicity to individual species to comprehending the wider impacts of chloride flux on entire ecosystems. This research has unveiled significant alterations in biodiversity, the dynamics of populations, and the interactions within food webs.

Detailed Research Findings

Investigations into freshwater streams have consistently shown a distinct connection between heightened chloride levels and changes within macroinvertebrate communities. A comprehensive study conducted in Ohio streams established a hazard concentration for chloride at 52 mg/L, signifying the threshold at which aquatic life may start to experience harm. researchgate.netmdpi.com This research also highlighted that different species exhibit varying responses to chloride. Among 166 taxa examined, 91 demonstrated a population decline in the face of increased chloride, whereas 75 taxa showed a population increase. researchgate.netmdpi.com This points to a significant shift in the composition of the community, favoring species with greater tolerance to chloride.

Additional studies have solidified the understanding of a negative relationship between the concentration of chloride and the density and diversity of aquatic macroinvertebrates. nih.gov Prolonged exposure to even moderately increased chloride levels can adversely affect the growth and reproduction of these organisms. nih.gov The effects become more pronounced at higher concentrations. For instance, a reduction of roughly 50% in the total number of invertebrates can be anticipated when maximum chloride levels fall within the 3000–5000 mg/L range, and when median concentrations are between 700–900 mg/L. nih.gov

These disruptions at the foundational levels of the food web can reshape the entire structure of an ecosystem. The depletion of zooplankton and the resulting surge in algae can diminish water clarity, which has implications for organisms inhabiting the bottom of lakes. queensu.cawatercanada.net Such ecological shifts can compromise the essential services that lake ecosystems offer, including opportunities for recreation, the provision of safe drinking water, and the health of fisheries. queensu.cawatercanada.net

Data on Ecosystem Responses to Chloride

The subsequent tables provide a summary of key discoveries from research into the ecosystem-level consequences of chloride.

Table 1: Effects of Chloride on Freshwater Macroinvertebrate Communities

| Metric | Finding | Source |

|---|---|---|

| Hazard Concentration | 52 mg/L in Ohio streams | researchgate.netmdpi.com |

| Taxa Response | 91 out of 166 taxa decreased with higher chloride | researchgate.netmdpi.com |

| Taxa Response | 75 out of 166 taxa increased with higher chloride | researchgate.netmdpi.com |

| Invertebrate Density | Drops by ~50% at median concentrations of 700-900 mg/L | nih.gov |

| Invertebrate Density | Drops by ~50% at maximum concentrations of 3000-5000 mg/L | nih.gov |

Table 2: Trophic Cascade Effects of Chloride in Freshwater Ecosystems

| Trophic Level | Observed Effect of Increased Chloride | Source |

|---|---|---|

| Zooplankton | Negative synergistic effect on the community (with fish) | nih.gov |

| Zooplankton | Decline in total abundance, biomass, and richness | researchgate.net |

| Phytoplankton | Increase in abundance | nih.gov |

| Filamentous Algae | Decrease in biomass | nih.gov |

| Amphipods (Hyalella azteca) | Direct negative effect on biomass | nih.gov |

| Snails (Viviparus georgianus) | Direct negative effect on mortality | nih.gov |

| Fingernail Clams (Sphaerium simile) | Direct negative effect on mortality (dependent on fish presence) | nih.gov |

Theoretical and Computational Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the behavior of calcium chloride in aqueous solutions at the atomic level. These simulations provide detailed insights into the dynamic interactions between ions and water molecules, which govern the macroscopic properties of the solution.

Simulation of Hydration Behavior in Aqueous Solutions

MD simulations are extensively used to characterize the hydration shells of Ca²⁺ and Cl⁻ ions. By calculating the radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from an ion, the structure of these hydration shells can be elucidated.

Equilibrium molecular dynamics simulations across a wide range of CaCl₂ concentrations (from 1 wt.% to 60 wt.%) reveal distinct hydration behaviors for the cation and anion. The first hydration shell of the Ca²⁺ ion, as indicated by the first peak in the Ca²⁺–water RDF, is located at a distance of approximately 0.23-0.24 nm. mdpi.comresearchgate.net A second hydration shell is also observed at about 0.47 nm. mdpi.com The local ordering of water molecules induced by the Ca²⁺ ion can extend even to this second solvation shell. arxiv.orgresearchgate.netarxiv.org

The coordination number (CN), which represents the average number of water molecules in the first hydration shell, is a key parameter derived from these simulations. For Ca²⁺, the CN has been reported to be between 5.5 and 10.0 in various experimental results, while MD simulations show values ranging from 4.5 to 7.1, depending on the force field used. mdpi.comresearchgate.net Car-Parrinello molecular dynamics (CPMD) simulations, a type of ab initio MD, suggest the first solvation shell of Ca²⁺ consists of six water molecules. researchgate.net A hydration limit for aqueous calcium chloride solution has been identified at 10 wt.% CaCl₂, below which the coordination numbers remain constant. mdpi.comresearchgate.net

Table 1: Hydration Shell Properties of Ca²⁺ in Aqueous CaCl₂ Solution from MD Simulations

| Property | Value | Concentration Range | Source |

| 1st Hydration Shell Radius (Ca-O) | 2.39 Å - 2.46 Å | 2.5 M and 4.0 M | mdpi.com |

| 1st Hydration Shell Radius (Ca-O) | ~2.3 Å | 1 wt.% - 60 wt.% | mdpi.com |

| 2nd Hydration Shell Radius (Ca-O) | ~4.7 Å | 1 wt.% - 60 wt.% | mdpi.com |

| Coordination Number (Ca-O) | 6.2 - 6.7 | Not Specified | mdpi.comresearchgate.net |

| Coordination Number (Ca-O) | 4.5 - 7.1 | 7.3 M | mdpi.comresearchgate.net |

| Coordination Number (Ca-O) | ~6 | 1 and 2 molal | researchgate.net |

Solvation Mechanisms and Ion-Ion Interactions in Calcium Chloride Systems